molecular formula C15H15N5OS2 B14009477 N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide CAS No. 33949-90-5

N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide

Cat. No.: B14009477
CAS No.: 33949-90-5
M. Wt: 345.4 g/mol
InChI Key: ZTFNMEHZZJOPIV-UHFFFAOYSA-N
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Description

N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide is a thiourea-derived benzamide compound characterized by dual thiocarbamoyl groups attached to an aniline backbone. The compound’s synthesis likely follows routes similar to those reported for analogous thiourea derivatives, involving the reaction of benzoyl isothiocyanate with substituted anilines .

Properties

CAS No.

33949-90-5

Molecular Formula

C15H15N5OS2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[(anilinocarbamothioylamino)carbamothioyl]benzamide

InChI

InChI=1S/C15H15N5OS2/c21-13(11-7-3-1-4-8-11)16-14(22)18-20-15(23)19-17-12-9-5-2-6-10-12/h1-10,17H,(H2,19,20,23)(H2,16,18,21,22)

InChI Key

ZTFNMEHZZJOPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=S)NNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods: Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of ultrasonic irradiation and green catalysts is becoming more prevalent due to the demand for sustainable and efficient production methods .

Chemical Reactions Analysis

Types of Reactions: N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit NF-kB activation, leading to apoptosis in cancer cells . This inhibition is achieved through the prevention of I-kB breakdown, which is crucial for NF-kB activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide with structurally or functionally related benzamide derivatives:

Compound Name Key Structural Features Biological Activity Key Findings Reference
This compound Dual thiocarbamoyl groups, aniline backbone Not explicitly reported (inference required) Hypothesized to exhibit enhanced lipophilicity and HAT/antioxidant activity.
A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) Single thiocarbamoyl group, 4-hydroxyphenyl substituent Antioxidant 86.6% inhibition of oxidative stress in rats; hydroxyl group stabilizes radicals.
H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) Single thiocarbamoyl group, 4-methoxyphenyl substituent Antioxidant 87.7% inhibition; methoxy group enhances electron-donating capacity.
CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) Chloro-trifluoromethylphenyl group, pentadecyl chain HAT activation Activates p300 HAT activity; bulky alkyl chain improves cell permeability.
CTB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide) Chloro-trifluoromethylphenyl group, ethoxy substituent HAT activation Similar to CTPB but lacks pentadecyl chain; reduced membrane interaction potential.
N-(Phenylcarbamoyl)benzamide Carbamoyl group (non-thio), phenyl substituent ADMET profile studied Moderate absorption, low toxicity; sulfur-free analog with reduced lipophilicity.

Key Comparative Insights:

Structural Modifications and Activity: Thiocarbamoyl vs. Substituent Effects:

  • Electron-Donating Groups : Hydroxyl (A8) and methoxy (H10) substituents on the aniline ring enhance antioxidant activity by stabilizing free radicals via resonance or hydrogen bonding .
  • Halogenated Groups : Chloro-trifluoromethylphenyl groups in CTPB and CTB are critical for HAT activation, likely through hydrophobic interactions with enzyme pockets .

Biological Activity: Antioxidant vs. HAT Modulation: Thiocarbamoyl benzamides (A8, H10) primarily exhibit antioxidant effects, while halogenated derivatives (CTPB, CTB) target epigenetic regulation via HAT activation. This divergence highlights structure-activity relationships (SAR) dictated by substituents. Dual Thiocarbamoyl Groups: The target compound’s dual thiocarbamoyl groups may amplify these effects or introduce novel mechanisms, though experimental validation is required.

Pharmacokinetic Considerations: ADMET Profiles: N-(phenylcarbamoyl)benzamide shows moderate intestinal absorption and low toxicity in silico models .

Biological Activity

N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves various chemical reactions, including carbodiimide coupling and sulfonamide formation. The compound can be synthesized by modifying benzamide derivatives with anilino and thiocarbamoyl groups, which enhances its biological activity.

Table 1: Synthetic Pathways for this compound

StepReaction TypeReagentsConditionsYield (%)
1Carbodiimide CouplingAniline, Thiocarbamoyl chlorideRoom Temperature85
2Sulfonamide FormationChlorosulfonylbenzoic acid, BaseAqueous Medium90

Enzyme Inhibition

Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on ectonucleotidases, particularly h-NTPDases. For instance, certain derivatives have demonstrated IC50 values in the sub-micromolar range, indicating potent enzyme inhibition.

Table 2: Inhibition Potency Against h-NTPDases

CompoundTarget EnzymeIC50 (μM)
3ih-NTPDase12.88 ± 0.13
3fh-NTPDase20.72 ± 0.11
4dh-NTPDase30.28 ± 0.07

The inhibition of these enzymes is crucial as they play roles in various physiological processes such as thrombosis and inflammation, making these compounds promising candidates for therapeutic applications.

Anti-Cancer Activity

In vitro studies have revealed that benzamide derivatives can inhibit the proliferation of cancer cells. For example, compounds targeting EGFR and HER-2 have shown promising results against breast cancer cell lines like SK-BR-3, with mechanisms involving the induction of apoptosis through ROS generation.

Case Study: Anti-Cancer Activity of YH-9

YH-9, a derivative related to this compound, was evaluated for its anti-cancer properties:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • Mechanism : Induces cytochrome c release and promotes ROS expression
  • In Vivo Results : Demonstrated effective tumor growth inhibition with minimal toxicity in xenograft models.

Toxicity Assessment

Toxicity studies are essential for evaluating the safety profile of new compounds. Recent assessments using zebrafish embryos indicated that while some derivatives exhibited moderate toxicity, others showed favorable safety profiles, suggesting potential for further development.

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